molecular formula C15H16O3 B14466514 2,2',6-Trimethoxy-1,1'-biphenyl CAS No. 70388-58-8

2,2',6-Trimethoxy-1,1'-biphenyl

Cat. No.: B14466514
CAS No.: 70388-58-8
M. Wt: 244.28 g/mol
InChI Key: WRBYNDXQYKIXLU-UHFFFAOYSA-N
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Description

2,2',6-Trimethoxy-1,1'-biphenyl (CAS 19491-10-2) is a high-purity organic compound with the molecular formula C16H18O4 and a molecular weight of 274.31 . It is part of the biphenyl family, a class of neutral molecules that are fundamental backbones in synthetic organic chemistry and require functionalization for use in further reactions . Substituted biphenyl scaffolds like this one are significant intermediates used in the synthesis of a wide range of compounds, including those with profound pharmacological activities . These structures are versatile platforms in medicinal chemistry and are found in various biologically active natural products and marketed drugs . Researchers utilize such methoxy-substituted biphenyls in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is one of the most effective methods for carbon-carbon bond formation and is essential for creating complex molecules for material science and drug discovery . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

70388-58-8

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

1,3-dimethoxy-2-(2-methoxyphenyl)benzene

InChI

InChI=1S/C15H16O3/c1-16-12-8-5-4-7-11(12)15-13(17-2)9-6-10-14(15)18-3/h4-10H,1-3H3

InChI Key

WRBYNDXQYKIXLU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,6-Trimethoxy-1,1’-biphenyl typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is favored for its mild reaction conditions and high efficiency. The reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2,2’,6-Trimethoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2,2’,6-Trimethoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The biphenyl structure can be reduced under specific conditions to form cyclohexyl derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenols, cyclohexyl derivatives, and various substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2’,6-Trimethoxy-1,1’-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,6-Trimethoxy-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can inhibit or activate various enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism: 3,3'-Dimethoxy-1,1'-biphenyl

Compound : 3,3'-Dimethoxy-1,1'-biphenyl (CAS 6161-50-8)

  • Substituent Positions : Methoxy groups at 3 and 3' positions.
  • Applications : Used as a reference standard for analytical method validation (AMV) and quality control (QC) in pharmaceutical production .
  • Electronic Effects: Meta-substitution may alter conjugation patterns, affecting UV absorption or fluorescence properties critical for analytical applications.

Chlorinated Biphenyl Analogs

Examples : PCB-149 (CAS 38380-04-0) and PCB-148 (CAS 74472-41-6)

  • Substituent Type : Chlorine atoms instead of methoxy groups.
  • Key Differences :
    • Electron Effects : Chlorine is electron-withdrawing, reducing electron density on the biphenyl core, whereas methoxy groups donate electrons. This impacts reactivity in electrophilic substitutions or catalytic processes .
    • Toxicity : Chlorinated biphenyls (PCBs) are persistent environmental pollutants with documented toxicity, whereas methoxy derivatives are generally safer for laboratory use .

Mixed-Substituent Biphenyls

Example 1 : 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl (CAS 1070663-76-1)

  • Substituents : Iodo, triisopropyl, and dimethoxy groups.
  • Applications : Intermediate in organic synthesis, leveraging steric bulk for selective coupling reactions .
  • Comparison :
    • The iodo and isopropyl groups introduce significant steric hindrance, which may limit reactivity compared to the purely methoxy-substituted target compound.

Example 2: 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2’,6’-dimethylamino-1,1’-biphenyl (CAS 1810068-30-4)

  • Substituents : Phosphine, trifluoromethyl, and methoxy groups.
  • Applications : Ligand for transition-metal catalysts in asymmetric synthesis .
  • Comparison :
    • The 3,6-dimethoxy configuration in this ligand facilitates electron donation to metal centers, whereas 2,2',6-trimethoxy substitution might offer distinct coordination geometries or stability.

Research Findings and Data Tables

Table 1: Substituent Effects on Biphenyl Derivatives

Compound Name Substituent Positions Substituent Type Key Applications Reference
2,2',6-Trimethoxy-1,1'-biphenyl (hypothetical) 2, 2', 6 Methoxy Ligand design, polymer precursors N/A
3,3'-Dimethoxy-1,1'-biphenyl 3, 3' Methoxy Analytical standards, QC
PCB-149 2,2',3,4',5',6 Chlorine Industrial fluids (historical)
2-Iodo-...dimethoxy-biphenyl (CAS 1070663-76-1) 2,3,6 Iodo, OMe, i-Pr Synthetic intermediate

Table 2: Electronic and Steric Comparison

Property This compound 3,3'-Dimethoxy-1,1'-biphenyl PCB-149
Electron Donation High (three –OCH₃) Moderate (two –OCH₃) Low (–Cl)
Steric Hindrance High (ortho substitution) Low (meta substitution) Moderate
Environmental Persistence Likely low Low High

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